5-amino-2,3-dimethyl-1,6-diphenyl-2,5-dihydro-4H-pyrrolo[3,4-c]pyridin-4-one
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Overview
Description
5-Amino-2,3-dimethyl-1,6-diphenyl-2,5-dihydro-4H-pyrrolo[3,4-c]pyridin-4-one is a complex organic compound belonging to the class of pyrrolopyridines This compound features a fused pyrrole and pyridine ring system, which is substituted with various functional groups, including amino, methyl, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-amino-2,3-dimethyl-1,6-diphenyl-2,5-dihydro-4H-pyrrolo[3,4-c]pyridin-4-one typically involves multiple steps, starting with the construction of the pyrrolopyridine core. One common approach is the cyclization of appropriately substituted pyrroles and pyridines under specific conditions. For example, the reaction may involve the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester followed by cyclization at high temperatures[_{{{CITATION{{{_1{Synthesis of new pyrido [2,3- d]pyrimidin-5-one, pyrido 2,3- d ....
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial production also involves stringent quality control measures to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Typical reducing agents are lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles such as amines or halides.
Major Products Formed:
Oxidation: Oxidation reactions may yield corresponding oxo-compounds or carboxylic acids.
Reduction: Reduction reactions can produce amines or other reduced derivatives.
Substitution: Substitution reactions can lead to the formation of various substituted pyrrolopyridines.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules
Biology: In biological research, 5-amino-2,3-dimethyl-1,6-diphenyl-2,5-dihydro-4H-pyrrolo[3,4-c]pyridin-4-one may be explored for its bioactivity. It could serve as a lead compound for the development of new drugs or as a tool for studying biological processes.
Medicine: The compound's potential medicinal applications include its use as a precursor for pharmaceuticals. Its derivatives might exhibit therapeutic properties, such as anti-inflammatory, anticancer, or antimicrobial activities.
Industry: In the industrial sector, this compound could be utilized in the production of dyes, pigments, and other chemical products. Its unique structure may impart desirable properties to the final products.
Mechanism of Action
The mechanism by which 5-amino-2,3-dimethyl-1,6-diphenyl-2,5-dihydro-4H-pyrrolo[3,4-c]pyridin-4-one exerts its effects depends on its molecular targets and pathways. For instance, if used as a drug, it may interact with specific receptors or enzymes in the body, leading to a biological response. The exact mechanism would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Indole Derivatives: These compounds share structural similarities with pyrrolopyridines and are known for their diverse biological activities.
Imidazoles: Another class of heterocyclic compounds, imidazoles, are structurally related and have applications in various fields.
Pyrido[2,3-d]pyrimidin-5-one: This compound is structurally similar and may have overlapping applications in chemistry and medicine[_{{{CITATION{{{_1{Synthesis of new pyrido [2,3- d]pyrimidin-5-one, pyrido 2,3- d ....
Uniqueness: 5-Amino-2,3-dimethyl-1,6-diphenyl-2,5-dihydro-4H-pyrrolo[3,4-c]pyridin-4-one stands out due to its specific substitution pattern and fused ring system, which may confer unique chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C21H19N3O |
---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
5-amino-2,3-dimethyl-1,6-diphenylpyrrolo[3,4-c]pyridin-4-one |
InChI |
InChI=1S/C21H19N3O/c1-14-19-17(20(23(14)2)16-11-7-4-8-12-16)13-18(24(22)21(19)25)15-9-5-3-6-10-15/h3-13H,22H2,1-2H3 |
InChI Key |
VNHSVEHMDXGKKM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(N1C)C3=CC=CC=C3)C=C(N(C2=O)N)C4=CC=CC=C4 |
Origin of Product |
United States |
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